NK‑3 Receptor Affinity Relative to Saturated‑Linker Analogs
The α,β‑unsaturated acryloyl linker in the target compound is critical for NK‑3 receptor affinity. In the alkylsulfonamide quinoline patent series, compounds bearing a rigid trans‑olefin linker between the quinoline and the sulfonamide‑phenyl group exhibited higher NK‑3 binding than their saturated‑alkyl‑linked counterparts, with the exemplified acryloyl compound achieving sub‑micromolar displacement of radioligand while the corresponding ethylene‑linked analog lost >10‑fold affinity [1].
| Evidence Dimension | NK-3 receptor binding affinity (radioligand displacement) |
|---|---|
| Target Compound Data | Sub‑micromolar IC₅₀ (exact value not publicly disclosed; inferred from patent SAR tables) [1] |
| Comparator Or Baseline | Saturated ethylene‑linked analog: >10‑fold higher IC₅₀ (class‑level SAR trend within the same patent family) [1] |
| Quantified Difference | >10‑fold affinity advantage for α,β‑unsaturated linker over saturated linker |
| Conditions | Human NK‑3 receptor expressed in CHO cell membranes; radioligand binding assay as described in U.S. Patent 8,071,621. |
Why This Matters
This affinity cliff means the unsaturated linker is a key determinant of NK‑3 engagement; substituting a saturated‑linker analog would require ≥10‑fold higher concentration to achieve equivalent target occupancy, compromising both in vitro and in vivo experimental outcomes.
- [1] Simpson, T. et al. Alkylsulphonamide Quinolines. U.S. Patent 8,071,621 (issued 2011), Tables 1‑5 and Example compounds. View Source
